Welcome to the BenchChem Online Store!
molecular formula C18H20Cl2N2O3 B1203490 Win 54954 CAS No. 107355-45-3

Win 54954

Cat. No. B1203490
M. Wt: 383.3 g/mol
InChI Key: JJDHAOLOHQTGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05002960

Procedure details

To a stirred suspension of milled potassium carbonate (172.5 gm, 1.25 moles) in 1.35 L dimethylformamide (DMF) was added 2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenol hydrochloride (133.5 gm, 0.5 moles). Heavy gas evolution (CO2) occurred and the reaction was warmed on the steam bath to 70° C. After stirring for about 5 minutes, 5-(5-bromopentyl)-3-methylisoxazole (121.8 gm, 0.525 moles) was added in one portion. The mixture was heated to 90°-95° C. for 1 hr, allowed to cool to room temperature and then filtered. The filter cake was rinsed with DMF and the filtrate was concentrated under water vacuum to a viscous brown oil (260 gm). This residue was dissolved in 300 ml isopropyl acetate and washed with water and then with brine. The organic layer was dried over MgSO4, charcoaled, filtered and evaporated to dryness. The crude product (220 gm oil) was diluted with 287 ml acetone (1.5 volumes based on theoretical yield) and was cooled and stirred in a Dry Ice/acetone bath to -25° C. The product was collected and air dried to give 115 gm (60% yield) of 5-{5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl}-3-methylisoxazole, m.p. 38°-40° C. A sample when recrystallized from triethylamine had the m.p. 42°-43° C.
Quantity
172.5 g
Type
reactant
Reaction Step One
Quantity
1.35 L
Type
solvent
Reaction Step One
Name
2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenol hydrochloride
Quantity
133.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
5-(5-bromopentyl)-3-methylisoxazole
Quantity
121.8 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Cl.[Cl:8][C:9]1[CH:14]=[C:13]([C:15]2[O:16][CH2:17][CH2:18][N:19]=2)[CH:12]=[C:11]([Cl:20])[C:10]=1[OH:21].C(=O)=O.Br[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][C:31]1[O:35][N:34]=[C:33]([CH3:36])[CH:32]=1>CN(C)C=O>[Cl:8][C:9]1[CH:14]=[C:13]([C:15]2[O:16][CH2:17][CH2:18][N:19]=2)[CH:12]=[C:11]([Cl:20])[C:10]=1[O:21][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][C:31]1[O:35][N:34]=[C:33]([CH3:36])[CH:32]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
172.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.35 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenol hydrochloride
Quantity
133.5 g
Type
reactant
Smiles
Cl.ClC1=C(C(=CC(=C1)C=1OCCN1)Cl)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
5-(5-bromopentyl)-3-methylisoxazole
Quantity
121.8 g
Type
reactant
Smiles
BrCCCCCC1=CC(=NO1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After stirring for about 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 90°-95° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was rinsed with DMF
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under water vacuum to a viscous brown oil (260 gm)
DISSOLUTION
Type
DISSOLUTION
Details
This residue was dissolved in 300 ml isopropyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
The crude product (220 gm oil) was diluted with 287 ml acetone (1.5 volumes based on theoretical yield)
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
STIRRING
Type
STIRRING
Details
stirred in a Dry Ice/acetone bath to -25° C
CUSTOM
Type
CUSTOM
Details
The product was collected
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=C(OCCCCCC2=CC(=NO2)C)C(=CC(=C1)C=1OCCN1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 115 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.